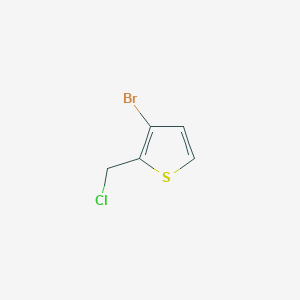

3-Bromo-2-(chloromethyl)thiophene

Description

Significance of Halogenated Thiophenes in Chemical Research

Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is a foundational structure in medicinal chemistry and materials science. nih.govderpharmachemica.comchemicalbook.com Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. chemicalbook.comnih.govcognizancejournal.com The thiophene ring is considered a "privileged pharmacophore," meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.gov

The introduction of halogen atoms, such as bromine and chlorine, onto the thiophene ring significantly enhances its utility in chemical research. nih.gov Halogenation offers several key advantages:

Reactive Handles for Synthesis: Halogen atoms serve as versatile reactive sites for a variety of coupling and substitution reactions, allowing for the construction of more complex molecular architectures. nih.gov

Modulation of Physicochemical Properties: The presence and position of halogens can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov This allows chemists to fine-tune the characteristics of a compound for specific applications.

Bioisosteric Replacement: Thiophene and its halogenated derivatives are often used as bioisosteres for benzene (B151609) rings, offering similar steric and electronic profiles while potentially improving pharmacological properties. chemicalbook.comcognizancejournal.com

The reactivity of the thiophene ring towards electrophilic substitution reactions like halogenation is notably higher than that of benzene. nih.govderpharmachemica.com This reactivity, combined with the utility of the resulting halogenated products, makes them indispensable building blocks in the development of novel pharmaceuticals and advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Structural Framework and Synthetic Utility of 3-Bromo-2-(chloromethyl)thiophene

The defining feature of this compound is its distinct substitution pattern on the thiophene core. The molecule consists of a thiophene ring with a bromine atom at the 3-position and a chloromethyl group (-CH₂Cl) at the 2-position. lookchem.com This specific arrangement of two different halogen-containing functional groups provides a dual-pronged reactivity that is highly sought after in synthetic chemistry.

The structural and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₅H₄BrClS |

| Molecular Weight | 211.51 g/mol |

| CAS Number | 7353-88-0 |

| SMILES | ClCC1=C(Br)C=CS1 |

| InChIKey | KYAGPKKOVYJXIY-UHFFFAOYSA-N |

Data sourced from multiple references. lookchem.comchemsynthesis.combldpharm.com

The synthetic utility of this compound stems from the differential reactivity of its two key functional groups:

The Chloromethyl Group: The chlorine atom on the methyl group is highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, such as amines, thiols, and cyanides, by reacting the compound with appropriate nucleophiles. lookchem.com

The Bromo Group: The bromine atom attached directly to the thiophene ring is less reactive than the chloromethyl group but is a prime site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or for the formation of organometallic reagents (e.g., Grignard or organolithium reagents). orgsyn.orgjcu.edu.au

This orthogonal reactivity makes this compound an exceptional building block. lookchem.com Chemists can selectively react one site while leaving the other intact for subsequent transformations, enabling the efficient and controlled synthesis of complex, highly substituted thiophene derivatives for agrochemical and pharmaceutical research. lookchem.com For instance, it can be used as a precursor for compounds like 2-<(3-bromo-2-thienyl)methyl>cyclohexanone. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClS/c6-4-1-2-8-5(4)3-7/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAGPKKOVYJXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7353-88-0 | |

| Record name | 3-bromo-2-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Chloromethyl Thiophene and Analogues

Direct Halogenation and Chloromethylation Approaches

Direct methods offer an efficient route to the target compound, often beginning with a readily available thiophene (B33073) derivative. These strategies hinge on the careful control of regioselectivity to ensure the correct placement of substituents on the heterocyclic ring.

The Blanc chloromethylation is a classic and widely utilized reaction for introducing a chloromethyl group (-CH₂Cl) onto aromatic rings. wikipedia.orgambeed.com The reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.orglibretexts.org The electrophile, thought to be a protonated formaldehyde species or a related cationic intermediate, attacks the electron-rich thiophene ring, leading to the formation of a hydroxymethyl derivative that is subsequently converted to the chloromethyl product under the acidic reaction conditions. wikipedia.org

For thiophene systems, which are generally reactive towards electrophilic substitution, this reaction can be an effective method. wikipedia.org However, optimization is often necessary to control the position of substitution and to prevent the formation of byproducts like diarylmethanes. wikipedia.org The reactivity of the thiophene ring means that chloromethylation occurs readily, typically at the 2- and 5-positions. wikipedia.org To achieve the desired 3-bromo-2-chloromethyl substitution pattern via a direct Blanc reaction on 3-bromothiophene (B43185), careful control of reaction conditions would be paramount to favor substitution at the C2 position adjacent to the bromine atom. Alternative chloromethylating agents, such as chloromethyl methyl ether, can also be employed, sometimes offering better results for substrates that are sensitive to the standard Blanc conditions. wikipedia.orglibretexts.org

A more controlled and widely reported strategy for the synthesis of 3-Bromo-2-(chloromethyl)thiophene involves a two-step sequence: regioselective bromination followed by chlorination of a side chain.

First, a suitable precursor, 2-methylthiophene, is regioselectively brominated at the 3-position. This is a crucial step as direct bromination of thiophene typically yields the 2-bromo isomer. The presence of the methyl group at the 2-position helps direct the incoming electrophile. This transformation is commonly achieved using brominating agents like N-bromosuccinimide (NBS) in a solvent system such as chloroform (B151607) and acetic acid. This method allows for the specific synthesis of the key intermediate, 3-bromo-2-methylthiophene (B1266441). ontosight.ai

In the second step, the methyl group of 3-bromo-2-methylthiophene is chlorinated to yield the final product. This side-chain halogenation can be accomplished using reagents such as thionyl chloride (SOCl₂), which effectively converts the methyl group into the desired chloromethyl group. vulcanchem.com This sequential approach provides excellent control over the final substitution pattern.

The choice of catalyst and the specific reaction conditions are pivotal in directing the outcome of chloromethylation reactions, influencing both the yield of the desired product and the selectivity between different possible isomers.

Acid catalysis is fundamental to the Blanc chloromethylation and related reactions. The most frequently used catalyst is zinc chloride (ZnCl₂), a Lewis acid that activates the formaldehyde by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbon atom. wikipedia.orgthieme-connect.de Protic acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid, also serve as catalysts, often in conjunction with a Lewis acid. thieme-connect.de

The reaction conditions for the chloromethylation of aromatic compounds can be fine-tuned to optimize results. For instance, a study on the chloromethylation of toluene (B28343) demonstrated a catalytic system composed of zinc chloride, acetic acid, sulfuric acid, and PEG-800 in an aqueous medium, which provided good to excellent yields. researchgate.net The concentration of the acids and the reaction temperature are critical parameters; for example, chloromethylation of thiophene using paraformaldehyde and hydrochloric acid is often conducted at low temperatures (e.g., 0–10 °C) to control the reaction rate and minimize byproduct formation. google.comgoogle.com The use of additives, such as dialkyl-ketone type solvents, has also been shown to improve the purity of the product by significantly reducing the formation of undesired isomers like 3-chloromethyl-thiophene. google.com

Table 1: Catalytic Systems for Analogous Chloromethylation Reactions

| Aromatic Substrate | Catalytic System | Reagents | Temperature (°C) | Yield (%) | Reference |

| Toluene | ZnCl₂/AcOH/H₂SO₄/PEG-800 | Paraformaldehyde, HCl gas | 50 | High | researchgate.net |

| Thiophene | None (HCl acts as catalyst) | Paraformaldehyde, Conc. HCl | < 5 | 40-41 | orgsyn.org |

| Thiophene | Dialkyl-ketone (solvent) | Paraformaldehyde, Conc. HCl, HCl gas | 0-10 | 81 | google.comgoogle.com |

| 2-Chloro-3-methylthiophene | Ionic Liquid [hmim]Br | Formaldehyde, Conc. HCl | 30 | 85.9 | google.com |

This table presents data for the chloromethylation of thiophene and related aromatic compounds to illustrate the effect of different catalytic systems.

In recent years, ionic liquids (ILs) have emerged as promising "green" alternatives to traditional volatile organic solvents and as effective catalysts. researchgate.netqub.ac.uk They have been successfully applied to the Blanc chloromethylation reaction. google.com Ionic liquids can act as phase-transfer catalysts, enabling reactions between immiscible reactants to occur in a homogeneous phase, which can enhance reaction rates and selectivity. google.com

A patented method describes the use of an imidazolium-based ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) bromide ([hmim]Br), as a catalyst for the chloromethylation of 2-chloro-3-methylthiophene. google.com The reaction, conducted with formaldehyde and concentrated hydrochloric acid at 30°C, resulted in a high conversion of the starting material (96.3%) and an excellent yield of the desired 2-chloro-3-methyl-5-chloromethylthiophene (85.9%). google.com This demonstrates the potential of ionic liquids to facilitate efficient and clean chloromethylation of thiophene derivatives.

Role of Catalysts and Reaction Conditions in Yield and Selectivity

Indirect Synthetic Routes and Precursor Transformations

An alternative to the direct introduction of the chloromethyl group is the transformation of a pre-existing functional group. A common indirect route involves the synthesis of a thiophene alcohol precursor, which is subsequently converted to the corresponding chloride.

This strategy begins with the preparation of 3-bromo-2-(hydroxymethyl)thiophene. This alcohol can be synthesized by the reduction of 3-bromo-2-formylthiophene, a related aldehyde. The reduction is typically carried out using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as ethanol. mdpi.com

Once the alcohol precursor, 3-bromo-2-(hydroxymethyl)thiophene, is obtained, the hydroxyl group is converted into a chloro group. This transformation can be achieved using various chlorinating agents. A well-established method for analogous compounds is the reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) in a solvent like dichloromethane (B109758) (DCM). chemicalbook.com The alcohol is first converted to a mesylate, which is a good leaving group, and is then displaced by the chloride ion present in the reaction mixture to form the final this compound product.

Derivatization from Hydroxymethylthiophenes

A common and direct method for synthesizing this compound is through the chlorination of its corresponding alcohol precursor, (3-Bromothiophen-2-yl)methanol. biosynth.com This transformation of a primary alcohol to an alkyl chloride is a fundamental reaction in organic chemistry. Thionyl chloride (SOCl₂) is a frequently employed reagent for this purpose, often in the presence of a base like pyridine (B92270) in a suitable solvent such as chloroform. prepchem.com

The reaction mechanism involves the initial formation of a chlorosulfite ester intermediate from the reaction of the alcohol with thionyl chloride. Pyridine then acts as a base to deprotonate the intermediate and facilitates the subsequent nucleophilic attack by the chloride ion, leading to the desired 2-(chloromethyl) product with the release of sulfur dioxide gas and pyridine hydrochloride. A representative reaction is the conversion of 6-bromo-2-hydroxymethyl-3-methylbenzo[b]thiophene (B8297065) to 6-bromo-2-chloromethyl-3-methylbenzo[b]thiophene, which proceeds in quantitative yield. prepchem.com

Table 1: Chlorination of Hydroxymethylthiophenes and Analogues

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| (3-Bromothiophen-2-yl)methanol | Thionyl Chloride (SOCl₂) | This compound | vulcanchem.com |

| 6-bromo-2-hydroxymethyl-3-methylbenzo[b]thiophene | Thionyl Chloride, Pyridine | 6-bromo-2-chloromethyl-3-methylbenzo[b]thiophene | prepchem.com |

Alternative chlorinating agents, such as cyanuric chloride in combination with N,N-dimethylformamide (DMF), have been explored for similar transformations on heterocyclic systems to avoid the harsh conditions and gaseous byproducts associated with thionyl chloride. mdpi.com

Multi-step Synthesis via Bromination/Debromination Sequences

More elaborate synthetic routes to this compound and its analogues involve the strategic manipulation of halogen substituents on the thiophene ring. These multi-step sequences often rely on bromination to install bromine atoms at specific positions, followed by selective debromination.

One potential pathway begins with a commercially available starting material like 3-methylthiophene (B123197). A bromination/debromination sequence can be employed to produce 2,4-dibromo-3-methylthiophene. beilstein-journals.org Subsequent functionalization at the 2-position, for instance, through a Grignard reaction followed by carbonation to introduce a carboxylic acid group, sets the stage for further transformations. beilstein-journals.org

A key transformation in these sequences is the selective removal of bromine atoms. For example, 3-bromothiophene itself can be prepared in high yield by the debromination of 2,3,5-tribromothiophene (B1329576) using zinc dust in acetic acid. orgsyn.org This method of reductive dehalogenation is crucial for accessing thiophene isomers that are otherwise difficult to obtain. orgsyn.org Following the establishment of the desired 3-bromo substitution pattern, the 2-position can be functionalized to introduce the chloromethyl group, potentially via formylation and subsequent reduction to the alcohol, followed by chlorination as described previously.

A study on the synthesis of halogenated 2-thiophenecarboxylic acid derivatives illustrates a similar strategy where the bromination of a 3-methylthiophene-2-carbonitrile (B1580989) intermediate, followed by hydrolysis and subsequent debromination with zinc, yielded the desired 4-bromo-3-methyl-2-thiophenecarboxylic acid. beilstein-journals.org This highlights the utility of bromination/debromination sequences in the regioselective synthesis of substituted thiophenes.

Scalability Considerations in Synthetic Procedures

Transitioning the synthesis of this compound from a laboratory setting to a larger, potentially industrial scale introduces several critical considerations. The safety, efficiency, and environmental impact of the chosen route become paramount.

The use of thionyl chloride for the chlorination of hydroxymethylthiophenes, while effective, poses scalability challenges. The reaction produces toxic sulfur dioxide gas as a byproduct, which requires careful handling and scrubbing systems on a large scale. mdpi.com Furthermore, the reaction can be exothermic and requires precise temperature control to prevent side reactions, such as the potential for over-chlorination where other ring positions might be affected. mdpi.com Alternative, milder chlorinating agents like cyanuric chloride, which produces a solid, easily removable byproduct (cyanuric acid), may offer a safer and more scalable process. mdpi.com

For multi-step syntheses involving organometallic intermediates, such as Grignard reagents, the choice of reagents and reaction conditions is crucial for scalability. The use of highly pyrophoric reagents like n-butyllithium for metal-halogen exchange presents significant safety hazards on a large scale. mdpi.com The development of safer alternatives, such as the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), can mitigate these risks. mdpi.com Additionally, facilitating Grignard reagent formation from less reactive bromides, like 3-bromo-2-methylthiophene, can be accelerated by additives such as lithium chloride, leading to a more convenient and potentially scalable process. researchgate.net

The efficiency of workup and purification procedures is another key factor. Processes that yield high-purity products with minimal byproducts are preferred. For instance, a one-pot bromination/debromination procedure developed for 3-methylthiophene simplifies the process by reducing the number of isolation steps. beilstein-journals.org The scalability of a related process has been demonstrated in the synthesis of 2-Chloro-3-(chloromethyl)thiophene, where kilogram quantities of starting material were used to produce the final product in high yield and purity. Such case studies provide valuable insights into developing robust and scalable manufacturing routes for halogenated thiophenes.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Chloromethyl Thiophene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom of the chloromethyl group in 3-Bromo-2-(chloromethyl)thiophene serves as a good leaving group, facilitating a range of nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups at the 2-position of the thiophene (B33073) ring.

Amine and Thiol Derivatization

The reaction of this compound with various primary and secondary amines, as well as thiols, provides a straightforward route to the corresponding aminomethyl and thiomethyl thiophene derivatives. These reactions typically proceed under standard nucleophilic substitution conditions. For instance, the reaction with aliphatic amines like dimethylamine, trimethylamine, pyrrolidine, piperidine, and morpholine (B109124) leads to the formation of 2,5-bis(aminomethyl)thiophenes in yields ranging from 40% to 96%. kyushu-u.ac.jp Similarly, thiol nucleophiles can effectively displace the chloride to form thioethers. These transformations are fundamental in the synthesis of thiophene-containing ligands and pharmacologically active molecules. rsc.orgresearchgate.netbeilstein-journals.orgcas.cn

Table 1: Examples of Amine and Thiol Derivatization of Halogenated Thiophenes

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Dimethylamine | 3,4-Dibromo-2,5-bis(dimethylaminomethyl)thiophene | - | kyushu-u.ac.jp |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Pyrrolidine | 3,4-Dibromo-2,5-bis(pyrrolidinomethyl)thiophene | - | kyushu-u.ac.jp |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Piperidine | 3,4-Dibromo-2,5-bis(piperidinomethyl)thiophene | - | kyushu-u.ac.jp |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | Morpholine | 3,4-Dibromo-2,5-bis(morpholinomethyl)thiophene | - | kyushu-u.ac.jp |

Cyanomethylation, Thiocyanomethylation, and Acetoxymethylation

The chloromethyl group can also be displaced by other nucleophiles to introduce different functionalities. The reaction with cyanide ions, typically from a salt like sodium or potassium cyanide, leads to the formation of the corresponding cyanomethylthiophene derivative. Similarly, treatment with potassium thiocyanate (B1210189) yields the thiocyanomethyl analog. Acetoxymethylation can be achieved by reacting with a source of acetate (B1210297), such as potassium acetate in glacial acetic acid. For example, the reaction of 3,4-dibromo-2,5-bis(chloromethyl)thiophene with potassium thiocyanate and potassium acetate afforded the corresponding bis(thiocyanomethyl) and bis(acetoxymethyl) derivatives in good yields (62-88%). kyushu-u.ac.jp

Table 2: Examples of Cyanomethylation, Thiocyanomethylation, and Acetoxymethylation of a Dihalogenated Thiophene

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | KSCN | 3,4-Dibromo-2,5-bis(thiocyanomethyl)thiophene | 88 | kyushu-u.ac.jp |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | KOAc | 3,4-Dibromo-2,5-bis(acetoxymethyl)thiophene | 67 | kyushu-u.ac.jp |

Formation of Quaternary Ammonium (B1175870) Salts

Tertiary amines can react with this compound to form quaternary ammonium salts. nih.gov This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the chloromethyl group. nih.gov The reaction of 3,4-dibromo-2,5-bis(chloromethyl)thiophene with pyridine (B92270), for instance, can lead to the formation of both mono- and bis-pyridinium salts, depending on the stoichiometry of the pyridine used. kyushu-u.ac.jp The formation of these salts can be a useful strategy for modifying the solubility and electronic properties of the thiophene derivative. thieme-connect.de

Cross-Coupling Methodologies Involving Halogen and Chloromethyl Groups

The presence of a bromine atom on the thiophene ring allows for a wide array of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively used to mediate cross-coupling reactions at the C-Br bond of this compound. These reactions offer a high degree of control and functional group tolerance.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromo-substituted thiophene with an organoboron reagent in the presence of a palladium catalyst and a base. mdpi.comd-nb.info This reaction is highly effective for the arylation of the thiophene ring. researchgate.netjcu.edu.au For instance, the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been used to synthesize a series of 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info Importantly, under appropriate conditions, the C(sp²)–Br bond can be selectively coupled in the presence of the C(sp³)–Cl bond. nih.gov

Stille Coupling: The Stille coupling involves the reaction of the bromo-substituted thiophene with an organotin reagent, catalyzed by palladium. organic-chemistry.orglibretexts.org This method is also widely used for the synthesis of biaryl and vinyl-substituted thiophenes. jcu.edu.aunih.gov The choice of catalyst and reaction conditions can influence the chemoselectivity when multiple reactive sites are present. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-substituted thiophene and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction is a powerful tool for the synthesis of alkynylthiophenes. nih.govnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromo-substituted thiophene in the presence of a palladium or nickel catalyst. researchgate.netrsc.org This reaction is known for its high efficiency and functional group tolerance. researchgate.netlookchem.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System | Bond Formed | Reference |

| Suzuki | Organoboron | Pd(0) or Pd(II) / Base | C-C (Aryl, Vinyl) | mdpi.comd-nb.info |

| Stille | Organotin | Pd(0) | C-C (Aryl, Vinyl, Alkynyl) | organic-chemistry.orglibretexts.org |

| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) | C-C (Alkynyl) | organic-chemistry.orgnih.gov |

| Negishi | Organozinc | Pd(0) or Ni(0) | C-C (Aryl, Vinyl, Alkyl) | researchgate.netrsc.org |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst, other transition metals can also be employed for cross-coupling reactions involving this compound. Nickel catalysts, for example, can be used in Negishi-type couplings. rsc.orglookchem.com The choice of metal catalyst can sometimes offer different reactivity profiles or be more cost-effective. The development of new catalytic systems continues to expand the scope of these transformations. researchgate.net

Organometallic Reagent Formation and Subsequent Transformations

The presence of a bromine atom on the thiophene ring allows for the formation of organometallic reagents through metal-halogen exchange. This is a common strategy for creating a nucleophilic carbon center on the thiophene ring, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The primary challenge and point of interest in the organometallic chemistry of this compound is the chemoselectivity of these reactions, given the two halogen-bearing carbon atoms.

Grignard Reagent Formation: The reaction of this compound with magnesium metal is expected to form the corresponding Grignard reagent, 2-(chloromethyl)thiophen-3-ylmagnesium bromide. The formation of Grignard reagents from 3-bromothiophenes is a well-established procedure. researchgate.netnih.gov For instance, 3-bromo-2-methylthiophene (B1266441) can be converted to its Grignard reagent, which is then used in subsequent reactions like carboxylation. researchgate.netnih.govgoogle.com The presence of lithium chloride can accelerate the formation of the Grignard reagent from less reactive bromothiophenes. researchgate.net In the case of this compound, the bromine at the 3-position is more susceptible to oxidative addition with magnesium than the chlorine on the methyl group, allowing for selective Grignard formation at the ring. This organometallic intermediate can then react with various electrophiles.

Organolithium Reagent Formation: Treatment of this compound with strong bases like n-butyllithium (n-BuLi) is expected to result in a lithium-halogen exchange at the C-Br bond. nih.govresearchgate.net This is a rapid and efficient method for generating aryllithium species from aryl bromides. wikipedia.org The resulting 2-(chloromethyl)thiophen-3-yllithium is a potent nucleophile. Studies on similar molecules, such as 3-(p-bromophenyl)thiophene, show that metal-halogen exchange competes with metalation (deprotonation) at the vacant positions of the thiophene ring. rsc.org However, the C-Br bond is generally the most reactive site for exchange. wikipedia.org This lithiated intermediate can be trapped with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. slideshare.net

Organozinc and Other Reagents: Organozinc reagents can also be prepared from this compound. These reagents often exhibit greater functional group tolerance compared to their Grignard or organolithium counterparts. The direct insertion of activated zinc can generate the corresponding organozinc halide. nih.govuni-muenchen.de These reagents are valuable in cross-coupling reactions, such as Negishi coupling.

The subsequent transformations of these organometallic reagents are diverse. They can participate in coupling reactions (e.g., Suzuki, Stille, Negishi), react with carbonyl compounds to form alcohols, and undergo carboxylation to yield carboxylic acids. A key consideration is the potential for intramolecular reactions or reactions involving the chloromethyl group, which could lead to cyclized products or other derivatives depending on the reaction conditions and the nature of the organometallic species.

| Organometallic Reagent | Typical Formation Conditions | Expected Intermediate | Subsequent Transformation Example | Product Type | Reference |

|---|---|---|---|---|---|

| Grignard Reagent | Mg turnings, THF | 2-(Chloromethyl)thiophen-3-ylmagnesium bromide | Reaction with an aldehyde (R-CHO) | Secondary alcohol | researchgate.netnih.gov |

| Organolithium Reagent | n-BuLi, THF, -78 °C | 2-(Chloromethyl)thiophen-3-yllithium | Reaction with CO₂ followed by acidic workup | Carboxylic acid | nih.govslideshare.net |

| Organozinc Reagent | Zn dust, LiCl, THF | (2-(Chloromethyl)thiophen-3-yl)zinc chloride | Palladium-catalyzed cross-coupling with an aryl halide | Aryl-substituted thiophene | nih.govuni-muenchen.de |

| Organomanganese Reagent | Active Mn, THF | 2-(Chloromethyl)thiophen-3-ylmanganese bromide | Reaction with an acid chloride (R-COCl) | Ketone | nih.gov |

Oxidation and Reduction Transformations of this compound and its Derivatives

The thiophene ring and the halogenated substituents of this compound can undergo both oxidation and reduction reactions, leading to a range of functionalized products.

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can convert the thiophene to the corresponding thiophene-1-oxide or thiophene-1,1-dioxide (sulfone). Thiophene sulfones are reactive dienes and can participate in Diels-Alder reactions. nih.gov The chloromethyl group can also be oxidized to an aldehyde or carboxylic acid under appropriate conditions, although this may require specific reagents to avoid oxidation of the sulfur atom.

Reduction: The reduction of this compound can proceed via several pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation or reduction with metal-acid systems can lead to dehalogenation. The ease of reductive hydrodehalogenation generally follows the order I > Br > Cl > F, which suggests that the C-Br bond would be reduced preferentially over the C-Cl bond. acs.org For example, 2,3,5-tribromothiophene (B1329576) can be selectively reduced to 3-bromothiophene (B43185) using an acid-metal system like HCl/Zn. google.com This suggests that reduction of this compound could potentially yield 2-(chloromethyl)thiophene (B1266113). Complete reduction would lead to 2-methylthiophene. The reduction of the chloromethyl group to a methyl group can also be achieved using specific reducing agents.

| Transformation | Typical Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|

| Oxidation of Thiophene Ring | m-Chloroperbenzoic acid (m-CPBA), CH₂Cl₂ | This compound-1,1-dioxide | nih.gov |

| Selective Reductive Debromination | Zn, HCl/H₂O or NaBH₄, Pd(PPh₃)₄ | 2-(Chloromethyl)thiophene | acs.orggoogle.com |

| Reduction of Chloromethyl Group | LiAlH₄ or other hydride reagents | 3-Bromo-2-methylthiophene | acs.org |

| Complete Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) under forcing conditions | 2-Methylthiophene | slideshare.net |

Mechanistic Investigations of Reaction Pathways

The reactions of this compound involve several distinct mechanistic pathways.

Mechanism of Organometallic Reagent Formation: The formation of organolithium reagents via lithium-halogen exchange is a well-studied process. Two primary mechanisms have been proposed: a nucleophilic pathway involving an "ate-complex" intermediate and a pathway involving single-electron transfer (SET) that generates radical intermediates. wikipedia.org In the nucleophilic mechanism, the carbanion of the organolithium reagent attacks the halogen atom of the aryl halide, forming a transient, unstable ate-complex which then proceeds to the products. wikipedia.org The formation of Grignard reagents involves the oxidative addition of magnesium metal to the carbon-bromine bond.

Mechanism of Nucleophilic Substitution: The chloromethyl group is a reactive electrophilic site susceptible to nucleophilic substitution, primarily through an S_N2 mechanism. ucl.ac.uk Nucleophiles can attack the methylene (B1212753) carbon, displacing the chloride ion. This pathway is utilized in the synthesis of various derivatives where the chloromethyl group is converted to other functionalities. For instance, reaction with sodium cyanide would proceed via an S_N2 mechanism to yield the corresponding nitrile. google.com In some cases, particularly with hindered substrates or under conditions that favor carbocation formation, an S_N1 mechanism may be operative.

Mechanism of Reductive Dehalogenation: The reductive dehalogenation of aryl halides can occur through several mechanisms. With metal-acid systems, the reaction likely involves single electron transfer from the metal surface to the aryl halide, forming a radical anion which then loses a halide ion to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another source to give the dehalogenated product. acs.org In catalytic hydrodehalogenation with palladium catalysts and hydride sources like NaBH₄, the mechanism typically involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by hydride transfer and reductive elimination. acs.org

Mechanism of Cyclization Reactions: this compound and its derivatives can serve as precursors for fused heterocyclic systems. For example, after conversion of the chloromethyl group to a (thio)acetyl group, intramolecular cyclization can occur. tandfonline.com Similarly, reaction with hydrazine (B178648) can lead to the formation of fused pyridazine (B1198779) systems like thieno[2,3-c]pyridazines. raco.catresearchgate.netresearchgate.net These reactions typically proceed through an initial nucleophilic substitution at the chloromethyl position, followed by an intramolecular condensation or cyclization step.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Construction

The distinct reactivity of its two halogen-substituted positions makes 3-Bromo-2-(chloromethyl)thiophene a highly valuable and versatile building block in the synthesis of complex molecules. lookchem.com The bromine atom at the 3-position and the chloromethyl group at the 2-position of the thiophene (B33073) ring provide orthogonal handles for sequential and selective reactions. lookchem.com The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. lookchem.com Simultaneously, the bromine atom can participate in a host of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. google.com This dual reactivity allows for a stepwise and controlled construction of intricate molecular frameworks, making it an important intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.comevitachem.com

Synthesis of Thiophene-Based Heterocyclic Systems

The unique structure of this compound makes it an ideal precursor for the synthesis of a variety of thiophene-based heterocyclic systems. Its ability to undergo intramolecular and intermolecular cyclization reactions is a key feature in the construction of fused ring systems containing the thiophene moiety.

One notable application is in the synthesis of thieno[2,3-c]quinolines. nih.gov These compounds can be prepared through multi-step synthetic routes where the thiophene ring of this compound serves as the foundation for the fused quinoline (B57606) system. For instance, a synthetic strategy could involve the conversion of the chloromethyl group to a suitable functional group that can then react with a substituted benzene (B151609) derivative to form the quinoline ring. The bromine atom can then be further functionalized to introduce additional diversity into the final molecule. nih.gov

Furthermore, this compound is instrumental in creating other fused systems like thieno[3,2-c]pyridines and thienopyridazinones. google.com The reactivity of the chloromethyl group allows for the introduction of nitrogen-containing nucleophiles, which can then participate in cyclization reactions to form the pyridine (B92270) or pyridazine (B1198779) ring fused to the thiophene core. These heterocyclic systems are of significant interest in medicinal chemistry due to their potential biological activities. nih.gov

Development of Advanced Functional Materials

The electronic properties inherent to the thiophene ring make this compound a valuable starting material for the development of advanced functional materials. Thiophene-containing polymers and oligomers are well-known for their semiconducting properties, which are crucial for applications in organic electronics. sigmaaldrich.com

Organic Semiconductors and Conductive Polymers

Thiophene derivatives are fundamental components in the field of organic electronics, serving as the basis for many organic semiconductors and conductive polymers. sigmaaldrich.com The delocalized π-electron system of the thiophene ring facilitates charge transport, a key characteristic of semiconducting materials. arborpharmchem.com By polymerizing thiophene monomers, it is possible to create conjugated polymers with extended π-systems, leading to materials with significant conductivity. nih.gov

The compound this compound can serve as a monomer or a precursor to monomers used in the synthesis of these materials. The bromine atom provides a site for polymerization through various cross-coupling reactions, while the chloromethyl group can be modified to introduce side chains that influence the polymer's solubility, morphology, and electronic properties. vulcanchem.com The ability to tune these properties is essential for optimizing the performance of organic electronic devices. sigmaaldrich.com

Oligomer and Polymer Synthesis for Electronic Devices

The synthesis of well-defined oligomers and polymers is critical for the fabrication of high-performance electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.com this compound is a useful building block in this context. The bromine atom allows for controlled chain growth through reactions like Grignard Metathesis (GRIM) polymerization or Suzuki and Stille cross-coupling reactions, which are known to produce regioregular polythiophenes with enhanced electronic properties. sigmaaldrich.com

The chloromethyl group offers a site for post-polymerization modification or for the introduction of specific functionalities prior to polymerization. nih.gov For example, attaching long alkyl chains can improve the solubility and processability of the resulting polymers, which is crucial for creating uniform thin films for electronic devices. rsc.org The ability to create both homopolymers and copolymers from this versatile monomer allows for the fine-tuning of the material's band gap and energy levels to match the requirements of specific applications. researchgate.net

Precursor for Bioactive Molecule Scaffolds

The thiophene ring is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. tudublin.ie Thiophene derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

This compound serves as a valuable precursor for the synthesis of various bioactive scaffolds. lookchem.com The dual reactivity of the compound allows for the introduction of diverse pharmacophores and functional groups at specific positions on the thiophene ring. lookchem.comnbinno.com For instance, the chloromethyl group can be reacted with amines, alcohols, or thiols to introduce side chains that can interact with biological receptors. evitachem.com The bromine atom can be used in cross-coupling reactions to attach larger aromatic or heterocyclic moieties, further expanding the chemical space and potential for biological activity. acs.org This versatility makes it a key starting material in the discovery and development of new therapeutic agents. mdpi.comaablocks.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Bromo-2-(chloromethyl)thiophene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides atom-specific information, confirming the substitution pattern and connectivity of the thiophene (B33073) ring.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The thiophene ring contains two aromatic protons, at positions 4 and 5, while the chloromethyl group has two equivalent protons.

The protons on the thiophene ring (H-4 and H-5) are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between δ 6.5 and 7.5 ppm. Their mutual coupling (ortho-coupling) would result in a characteristic doublet-of-doublets pattern, with a coupling constant (³JH4-H5) typical for thiophene systems. The presence of the electron-withdrawing bromine atom at C-3 and the chloromethyl group at C-2 would influence their precise chemical shifts. The methylene (B1212753) protons of the chloromethyl (-CH₂Cl) group are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. This singlet would likely be found in the range of δ 4.5–5.0 ppm, a region characteristic of protons on a carbon adjacent to both an aromatic ring and a chlorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-4 | 6.9 - 7.2 | Doublet (d) | 5.0 - 6.0 |

| Thiophene H-5 | 7.1 - 7.4 | Doublet (d) | 5.0 - 6.0 |

| Chloromethyl (-CH₂Cl) | 4.7 - 5.0 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, five distinct signals are anticipated: four for the carbons of the thiophene ring and one for the chloromethyl carbon.

The carbon atoms of the thiophene ring (C2, C3, C4, and C5) will resonate in the aromatic region (typically δ 120-140 ppm). The carbons directly bonded to the substituents, C2 (bearing the chloromethyl group) and C3 (bearing the bromine atom), will have their chemical shifts significantly influenced by these groups. The chloromethyl carbon (-CH₂Cl) is expected to appear as a single peak in the upfield region, generally between δ 40-45 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiophene) | 135 - 140 |

| C3 (Thiophene) | 110 - 115 |

| C4 (Thiophene) | 128 - 132 |

| C5 (Thiophene) | 125 - 129 |

| Chloromethyl (-CH₂Cl) | 40 - 45 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that provides a detailed fragmentation pattern, often referred to as a molecule's "fingerprint." The molecular formula of this compound is C₅H₄BrClS, with a calculated molecular weight of approximately 211.5 g/mol . chemsynthesis.com

The EI mass spectrum is expected to show a characteristic molecular ion (M⁺) peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a group of peaks at m/z 210, 212, and 214. The relative intensities of these peaks provide a clear indication of the presence of one bromine and one chlorine atom.

Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms. miamioh.edulibretexts.org Key expected fragments would include:

[M - Cl]⁺: Loss of a chlorine radical (m/z ≈ 175, 177).

[M - Br]⁺: Loss of a bromine radical (m/z ≈ 131, 133).

[M - CH₂Cl]⁺: Loss of the chloromethyl group, leading to a bromothienyl cation (m/z ≈ 161, 163).

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Structure/Fragment Lost | Notes |

| 210, 212, 214 | [C₅H₄BrClS]⁺ (M⁺) | Molecular ion cluster |

| 175, 177 | [M - Cl]⁺ | Loss of chlorine radical |

| 131, 133 | [M - Br]⁺ | Loss of bromine radical |

| 161, 163 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical |

| 82 | [C₄H₂S]⁺ | Thienyl cation from further fragmentation |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques typically used for more polar, larger, and thermally labile molecules. For a relatively small and non-polar compound like this compound, these methods are less common than EI-MS. However, if employed, they would primarily serve to confirm the molecular weight. unl.edu In APCI or under certain ESI conditions, a protonated molecule, [M+H]⁺, might be observed at m/z 211, 213, and 215, confirming the mass of the parent compound with minimal fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of this compound would display characteristic absorption bands corresponding to its thiophene ring and haloalkane moieties.

Key expected absorption bands include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Thiophene ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

C-S Stretch: The C-S bond within the thiophene ring gives rise to absorptions, though they can be weak and variable in position.

C-Cl Stretch: A strong absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected in the 800-600 cm⁻¹ range.

C-Br Stretch: The C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Thiophene) | Stretch | 3100 - 3000 |

| C=C (Thiophene Ring) | Stretch | 1600 - 1500 |

| C-H (Methylene) | Stretch | 2960 - 2850 |

| C-Cl (Chloromethyl) | Stretch | 800 - 600 |

| C-Br | Stretch | 600 - 500 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of synthesized chemical compounds, providing critical information on purity and aiding in the separation of the target molecule from starting materials, byproducts, and other impurities. The choice of method depends on the compound's volatility, polarity, and the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns, allowing for definitive identification and structural elucidation.

Research Findings: A comprehensive GC-MS analysis would effectively separate this compound from potential impurities. mdpi.com The retention time is characteristic of the compound under specific chromatographic conditions, while the mass spectrum provides a molecular fingerprint. The mass spectrum is expected to show the molecular ion peak corresponding to its molecular weight (C₅H₄BrClS, 211.51 g/mol ), as well as isotopic peaks characteristic of the presence of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) atoms. chemsynthesis.com Key fragmentation patterns would likely involve the loss of the chloromethyl group (-CH₂Cl) and the bromine atom.

Hypothetical GC-MS Parameters: Below is a table outlining plausible conditions for the GC-MS analysis of this compound, based on general methods for similar halogenated heterocyclic compounds. researchgate.net

| Parameter | Value/Description |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-95% Polydimethylsiloxane (or similar mid-polarity phase) |

| Injector Temp. | 250 °C |

| Oven Program | Initial temp 80°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| MS Ionization | Electron Impact (EI), 70 eV |

| MS Detector | Quadrupole Analyzer |

| Scan Range | 40-400 m/z |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for larger-scale column chromatography. It involves spotting the sample onto a plate coated with a stationary phase (typically silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Research Findings: For a compound like this compound, which possesses moderate polarity due to the C-Br and C-Cl bonds, a silica gel plate would serve as an effective stationary phase. thieme-connect.de The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically employed. thieme-connect.desemanticscholar.org By adjusting the ratio of these solvents, the retention factor (Rf) of the compound can be optimized. The visualization of the spot can be achieved under UV light, as thiophene rings are often UV-active, or by using staining agents like potassium permanganate. rsc.org

Typical TLC Conditions:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v) or Dichloromethane (B109758):Cyclohexane (e.g., 1:4 v/v) thieme-connect.de |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV lamp (254 nm) or Potassium Permanganate stain |

| Expected Rf | 0.3 - 0.6 (highly dependent on the exact solvent system) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.

Research Findings: Analytical methods for structurally similar compounds, such as 3-bromothiophene (B43185) and 2-(chloromethyl)thiophene (B1266113), utilize RP-HPLC with C18 columns. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com To improve peak shape and resolution, a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), is often added to the mobile phase. sielc.comsielc.com Detection is commonly performed using a UV detector, set at a wavelength where the thiophene ring exhibits strong absorbance (e.g., around 254 nm). semanticscholar.org This method allows for the accurate determination of purity by separating the main compound from any non-volatile impurities.

Representative HPLC Method Parameters:

| Parameter | Value/Description |

| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v), with 0.1% Formic Acid sielc.com |

| Flow Rate | 1.0 mL/min |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

Computational and Theoretical Studies

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its chemical character. Computational methods allow for the detailed analysis of the electronic structure of 3-Bromo-2-(chloromethyl)thiophene, enabling predictions about its stability and reactivity towards other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uklibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. jchemrev.com A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, particularly involving the sulfur atom's lone pairs and the π-electron system. The LUMO, conversely, would likely be distributed over the electrophilic centers of the molecule, notably the antibonding orbitals associated with the C-Cl bond of the chloromethyl group and the C-Br bond. This distribution makes these sites susceptible to nucleophilic attack.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide precise energy values for these orbitals and other related reactivity descriptors. nih.govacs.org

Table 1: Illustrative FMO and Global Reactivity Descriptors for this compound

| Parameter | Definition | Predicted Value (Illustrative) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 eV | Represents electron-donating ability (ionization potential). scienceopen.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 eV | Represents electron-accepting ability (electron affinity). scienceopen.com |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.95 eV | A moderate gap suggests a balance of stability and reactivity. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.475 eV | Measures resistance to change in electron configuration. nih.govscienceopen.com |

| Global Electrophilicity (ω) | μ2 / 2η (where μ is chemical potential) | 1.62 eV | Indicates the capacity to accept electrons. acs.orgresearchgate.net |

Note: The values in this table are illustrative, based on typical results for similar halogenated thiophenes, and would require specific DFT calculations for precise determination.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. scienceopen.com It helps identify the regions that are rich or poor in electron density, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.nettdx.cat In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would be expected to reveal:

Negative Potential: A region of high electron density localized around the sulfur atom of the thiophene ring due to its lone pairs of electrons. The π-system of the aromatic ring would also contribute to this negative potential. This area represents the primary site for electrophilic attack.

Positive Potential: Several regions of positive potential are anticipated. A significant positive region would be located on the carbon atom of the chloromethyl group, a result of the high electronegativity of the attached chlorine atom. This makes it a prime target for nucleophiles. researchgate.net Furthermore, a region of positive potential, known as a sigma-hole (σ-hole), is predicted to exist on the outer surface of the bromine atom, along the extension of the C-Br bond. tdx.cat This positive cap makes the bromine atom a potential halogen bond donor.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. sci-hub.serushim.ru By mapping the potential energy surface of a reaction, methods like DFT can locate and characterize stationary points, including reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate, allowing for the comparison of different possible mechanisms.

A key reaction of this compound is nucleophilic substitution at the chloromethyl group. researchgate.netlookchem.com A computational study of its reaction with a nucleophile (e.g., an amine or a thiol) would involve:

Geometry Optimization: The structures of the reactant molecules (this compound and the nucleophile), the transition state, and the final product are optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm is used to locate the saddle point on the potential energy surface that connects the reactants and products.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Such a study would confirm whether the reaction proceeds via a concerted SN2 mechanism or a stepwise pathway and how the electronic effects of the bromo-substituted thiophene ring influence the reaction barrier.

Advanced Modeling for Synthetic Pathway Design

Modern computational chemistry extends beyond analysis to the predictive design of synthetic routes. Advanced modeling can help devise efficient, high-yield syntheses for target molecules like this compound by evaluating potential pathways and optimizing reaction conditions.

Computational approaches to synthetic design could include:

Retrosynthesis Analysis: Software tools can propose disconnections and suggest potential precursors. For this compound, this might suggest pathways starting from 3-bromothiophene (B43185) (via chloromethylation) or 2-(chloromethyl)thiophene (B1266113) (via bromination).

Reaction Prediction: Computational models can predict the outcome of reactions between specific reagents. For instance, modeling the bromination of 2-(chloromethyl)thiophene could help predict the regioselectivity, assessing the likelihood of substitution at the 3-, 4-, or 5-positions of the thiophene ring.

Condition Optimization: Theoretical calculations can investigate the effect of different solvents, catalysts, or temperatures on reaction outcomes. This can help identify conditions that maximize the yield of the desired product while minimizing the formation of byproducts, such as isomers like 4-bromo-2-(chloromethyl)thiophene (B71770) or 5-bromo-2-(chloromethyl)thiophene. researchgate.net For example, modeling could guide the choice of a specific palladium catalyst and ligand system for a cross-coupling reaction to build a more complex molecule from the 3-bromo position. acs.org

Theoretical Insights into Intermolecular Interactions

The physical properties and crystal packing of a molecule are governed by its intermolecular interactions. Theoretical methods can identify and quantify the non-covalent forces that this compound can engage in.

The primary intermolecular interactions expected for this compound are:

Halogen Bonding: The σ-hole on the bromine atom allows it to act as a halogen bond donor, forming a directional, attractive interaction with a Lewis base (electron donor), such as an oxygen or nitrogen atom from a neighboring molecule or solvent. tdx.catacs.org The strength of this interaction is comparable to that of a conventional hydrogen bond. acs.org

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative Br, Cl, and S atoms, leading to electrostatic interactions between molecules.

π-π Stacking: The aromatic thiophene rings can stack on top of each other, leading to stabilizing π-π interactions. Computational analysis can determine the preferred geometry (e.g., parallel-displaced or T-shaped) and the interaction energy.

Hydrogen Bonding: While the molecule itself cannot donate a classical hydrogen bond, the sulfur, bromine, and chlorine atoms can act as weak hydrogen bond acceptors from donor molecules.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these weak interactions, providing information on bond paths and charge transfer between interacting molecules. usp.brnih.gov

Table 2: Summary of Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Theoretical Basis |

| Halogen Bond | C-Br (σ-hole) | Lewis Base (e.g., O, N, S) | Positive electrostatic potential on the bromine atom. tdx.catacs.org |

| π-π Stacking | Thiophene Ring (π-system) | Thiophene Ring (π-system) | Interaction between aromatic π-electron clouds. |

| Dipole-Dipole | Entire Molecule | Entire Molecule | Permanent molecular dipole moment. |

| Weak Hydrogen Bond | H-bond Donor (e.g., H₂O) | S, Cl, or Br atom | Lone pair electrons on heteroatoms acting as acceptors. |

Emerging Research Frontiers and Future Perspectives in Thiophene Chemistry

Advancements in Sustainable Synthesis Methods

The principles of green chemistry are increasingly influencing the synthesis of thiophene (B33073) derivatives, aiming to reduce environmental impact and enhance efficiency. Research in this area is focused on developing methodologies that minimize waste, use less hazardous reagents, and operate under milder reaction conditions. While specific literature on the sustainable synthesis of 3-Bromo-2-(chloromethyl)thiophene is not extensively detailed, the broader trends in thiophene synthesis provide a clear indication of future directions.

Key areas of advancement include:

Catalytic C-H Activation: Direct functionalization of the thiophene ring through C-H activation is a highly sought-after strategy. This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts.

Flow Chemistry: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and reaction control. For the synthesis of intermediates like this compound, flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities.

Biocatalysis: The use of enzymes to catalyze specific reactions on the thiophene core is a growing area of interest. Biocatalysis can offer high selectivity under mild, aqueous conditions, presenting a green alternative to traditional chemical methods.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The dual reactivity of this compound, stemming from the bromine atom on the thiophene ring and the chloromethyl group, makes it a versatile substrate for a wide range of chemical transformations. Researchers are actively exploring new ways to selectively functionalize this molecule to access a diverse array of more complex structures.

A notable transformation pathway involves the preparation of 2-(3-Bromo)-thienyl-acetonitrile. In this reaction, this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO), and sodium cyanide is added, leading to a nucleophilic substitution of the chlorine atom. google.com.pg This reaction proceeds with a high yield of 90%. google.com.pg

Another significant area of exploration is the use of metal-catalyzed cross-coupling reactions. The bromine atom at the 3-position is amenable to various coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups. These reactions are fundamental in the construction of conjugated materials and complex organic molecules.

Furthermore, the chloromethyl group can be converted into other functional groups. For instance, it can be hydrolyzed to an alcohol, oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing access to a host of new thiophene derivatives with tailored properties.

Rational Design of New Thiophene-Based Chemical Entities

The rational design of new molecules with specific functions is a cornerstone of modern chemistry. The this compound scaffold is being utilized in the design of novel materials and potential therapeutic agents.

In the realm of materials science, the ability to introduce different functionalities at both the 2- and 3-positions of the thiophene ring allows for the fine-tuning of the electronic and photophysical properties of thiophene-based polymers and small molecules. This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In medicinal chemistry, thiophene-containing compounds have a long history of biological activity. The design of new drugs often involves modifying a core scaffold to optimize its interaction with a biological target. For example, the synthesis of novel cyclic organoselenium compounds with antioxidant properties has been explored. google.com.pg One of the aims of this research is to develop compounds with catalytic activity similar to glutathione (B108866) peroxidase, which could have therapeutic applications. google.com.pg The preparation of these compounds can involve intermediates derived from brominated thiophenes. google.com.pg

Methodological Improvements in Characterization and Computational Analysis

Advances in analytical techniques and computational chemistry are providing unprecedented insights into the structure, properties, and reactivity of thiophene derivatives.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of thiophene derivatives. For instance, the 1H NMR spectrum of this compound in CDCl3 shows a singlet for the two protons of the chloromethyl group at approximately 4.75 ppm, and two doublets for the thiophene ring protons at around 6.95 ppm and 7.30 ppm with a coupling constant (J) of 5.2 Hz. google.com.pg The 13C NMR spectrum provides further structural information, with characteristic signals for the different carbon atoms in the molecule. google.com.pg Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. google.com.pg

Computational Analysis:

Q & A

Q. What are the most reliable synthetic routes for preparing 3-bromo-2-(chloromethyl)thiophene, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is common: (i) Bromination : Thiophene derivatives are brominated at the 3-position using (N-bromosuccinimide) or direct bromine under controlled acidic conditions (e.g., ) to avoid over-bromination . (ii) Chloromethylation : The 2-position is functionalized via chloromethylation using formaldehyde () and hydrochloric acid () under reflux. This generates an electrophilic hydroxymethyl intermediate, which reacts with to form the chloromethyl group. Yields (~40–50%) depend on precise stoichiometry and temperature control to minimize side reactions . Key Characterization: Monitor intermediates via (e.g., δ 4.6 ppm for ) and confirm purity by GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- Chloromethyl group: δ 4.5–4.7 ppm (singlet, 2H, ).

- Thiophene protons: δ 6.8–7.2 ppm (multiplet, 2H, aromatic).

- : δ 40–45 ppm .

- Brominated C3: δ 115–120 ppm (deshielded due to electronegative Br).

- IR : Strong absorbance at ~600–650 cm (C–Br stretch) and ~700 cm (C–Cl stretch) .

- Mass Spec : Molecular ion peak at m/z 212 () with fragments at m/z 133 (loss of ) and m/z 77 (thiophene ring) .

Q. What are the primary reaction pathways for this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic Substitution :

- Br substitution : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) to introduce aryl groups at C3 .

- Cl substitution : Amine or thiol nucleophiles replace under basic conditions (e.g., , DMF, 80°C) .

- Cross-Coupling : Stille or Heck reactions to form biaryl systems for conjugated polymers .

- Oxidation : Thiophene ring oxidation with yields sulfoxide/sulfone derivatives, altering electronic properties for materials science .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions involving this compound to minimize dehalogenation side reactions?

- Methodological Answer :

- Catalyst Selection : Use with bulky phosphine ligands (e.g., ) to suppress β-hydride elimination and retain the bromine .

- Solvent Effects : Polar aprotic solvents (e.g., DMA) enhance stability of the Pd intermediate. Avoid DMF if is prone to hydrolysis .

- Temperature : Reactions at 80–100°C balance reactivity and side-product formation. Lower temperatures (<60°C) reduce dehalogenation but prolong reaction time .

Q. How should contradictory data on the reactivity of the chloromethyl group in thiophene derivatives be resolved?

- Methodological Answer :

- Competing Mechanisms : Chloromethyl groups may undergo hydrolysis (to ) or elimination (to ) under basic conditions. Use controlled pH (pH 7–8 buffers) and inert atmospheres to stabilize .

- Kinetic Studies : Monitor reaction progress via in-situ IR or to identify dominant pathways. For example, in amine substitutions, excess accelerates SN2 but risks elimination .

Q. What strategies improve the solubility of this compound in aqueous media for biological assays?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., carboxylates via oxidation of to ) .

- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins .

- Nanoparticle Encapsulation : Lipid-based carriers enhance bioavailability for in vitro cytotoxicity studies .

Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The electron-withdrawing group directs electrophiles to C5 (para to Br) .

- Hammett Parameters : Use σ values to predict substituent effects. Br (σ = +0.26) and (σ = +0.18) synergistically deactivate the ring, favoring C5 substitution .

Q. What role does this compound play in the synthesis of kinase inhibitors or antimicrobial agents?

- Methodological Answer :

- Kinase Inhibitors : The bromine serves as a handle for Suzuki couplings to attach pharmacophores (e.g., pyridine moieties), while is alkylated with amines to enhance target binding .

- Antimicrobial Scaffolds : Derivatives with groups show activity against S. aureus (MIC ~2 µg/mL) by disrupting membrane integrity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.